N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17754855
InChI: InChI=1S/C8H15F3N2.ClH/c1-12-7-2-4-13(5-3-7)6-8(9,10)11;/h7,12H,2-6H2,1H3;1H
SMILES:
Molecular Formula: C8H16ClF3N2
Molecular Weight: 232.67 g/mol

N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride

CAS No.:

Cat. No.: VC17754855

Molecular Formula: C8H16ClF3N2

Molecular Weight: 232.67 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride -

Specification

Molecular Formula C8H16ClF3N2
Molecular Weight 232.67 g/mol
IUPAC Name N-methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine;hydrochloride
Standard InChI InChI=1S/C8H15F3N2.ClH/c1-12-7-2-4-13(5-3-7)6-8(9,10)11;/h7,12H,2-6H2,1H3;1H
Standard InChI Key VERLVARSJVCFQA-UHFFFAOYSA-N
Canonical SMILES CNC1CCN(CC1)CC(F)(F)F.Cl

Introduction

N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride is a complex organic compound featuring a piperidine ring substituted with a trifluoroethyl group and an N-methyl group. This compound is classified as a fluorinated amine derivative, which enhances its biological activity and potential applications in medicinal chemistry and pharmacology .

Synthesis Steps

  • Preparation of Intermediates: The synthesis begins with the preparation of necessary intermediates, such as the trifluoroethylamine and piperidine derivatives.

  • Coupling Reaction: The intermediates are then coupled under controlled conditions to form the desired compound.

  • Purification: The final product is purified to meet quality standards.

Mechanism of Action and Biological Activity

The mechanism of action for N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride involves interactions with specific molecular targets in biological systems. These interactions can lead to various biological effects, which are being explored in scientific research for potential applications in pharmacology.

Biological Targets

  • Receptor Interactions: The compound may interact with specific receptors to modulate biological pathways.

  • Enzyme Inhibition: It could act as an inhibitor for certain enzymes, affecting metabolic processes.

Safety and Hazards

N-Methyl-1-(2,2,2-trifluoroethyl)piperidin-4-amine hydrochloride poses several safety hazards:

  • Toxicity: Harmful if swallowed, causing acute oral toxicity .

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation .

  • Respiratory Effects: May cause respiratory irritation .

Hazard Classification

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Applications in Research

This compound is used in various scientific research applications, particularly in medicinal chemistry and pharmacology. Its unique chemical structure and biological activity make it a valuable tool for studying interactions with biological systems and developing new therapeutic agents.

Research Areas

  • Pharmacological Studies: Investigating its potential as a therapeutic agent.

  • Biological Interactions: Studying its interactions with biological molecules to understand its mechanism of action.

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